Sequifenadine
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for sequifenadine are not extensively documented in the available literature. it is known that the compound is synthesized through organic reactions involving diphenylmethane moieties. Industrial production methods typically involve the use of standard organic synthesis techniques, ensuring the purity and efficacy of the final product .
Chemical Reactions Analysis
Sequifenadine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sequifenadine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in organic synthesis studies.
Biology: Investigated for its effects on histamine and serotonin receptors.
Medicine: Explored for its potential therapeutic effects in treating allergic reactions and other histamine-related conditions.
Industry: Utilized in the development of new antihistamine drugs and formulations
Mechanism of Action
Sequifenadine exerts its effects by blocking H1- and 5HT-serotonine receptors, thereby preventing the action of histamine and serotonin. This leads to a reduction in allergic symptoms and other histamine-related effects. The compound also accelerates the destruction of histamine in tissues through the action of diamine oxidase .
Comparison with Similar Compounds
Sequifenadine is unique in its dual action as both an H1- and 5HT-serotonine receptor antagonist. Similar compounds include:
Diphenhydramine: Another antihistamine that primarily acts on H1 receptors.
Cetirizine: A second-generation antihistamine with fewer sedative effects.
Loratadine: A non-sedating antihistamine that also acts on H1 receptors.
Compared to these compounds, this compound’s dual action on both histamine and serotonin receptors makes it particularly effective in reducing allergic symptoms and other histamine-related effects .
Properties
CAS No. |
57734-69-7 |
---|---|
Molecular Formula |
C22H27NO |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol |
InChI |
InChI=1S/C22H27NO/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23-13-11-18(21)12-14-23/h3-10,18,21,24H,11-15H2,1-2H3 |
InChI Key |
OXDOWGVJMITMJL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O |
Canonical SMILES |
CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O |
57734-69-7 | |
Related CAS |
57734-70-0 (hydrochloride) |
Synonyms |
icarfen bicarphen bicarphene bicarphene hydrochloride bikarfen quinuclidinyl-3-di(o-tolyl)carbinol quinuclidyl-3-di-o-tolylcarbinol |
Origin of Product |
United States |
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